molecular formula C19H17BrClN3OS B2912058 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide CAS No. 1207013-26-0

2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide

Cat. No.: B2912058
CAS No.: 1207013-26-0
M. Wt: 450.78
InChI Key: ODQWBNUEASELDI-UHFFFAOYSA-N
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Description

The compound “2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring with two non-adjacent nitrogen atoms. Imidazole rings are common in many biologically active molecules. The compound also contains bromophenyl and chlorophenyl groups, which are aromatic rings with halogen substituents .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings and the imidazole ring would likely contribute to the compound’s stability and may influence its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. The imidazole ring, for example, is a common component of many biologically active compounds and can participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and the imidazole ring could contribute to its stability, while the halogen substituents could influence its polarity and solubility .

Future Directions

The study of new and complex organic compounds like this one is an active area of research in chemistry. Future work could involve exploring its synthesis, investigating its properties, and studying its potential applications .

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-ethylimidazol-2-yl]sulfanyl-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrClN3OS/c1-2-24-17(13-3-5-14(20)6-4-13)11-22-19(24)26-12-18(25)23-16-9-7-15(21)8-10-16/h3-11H,2,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQWBNUEASELDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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